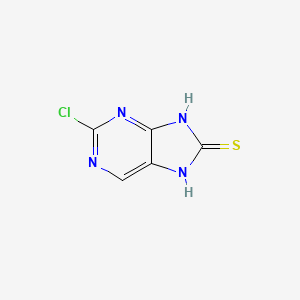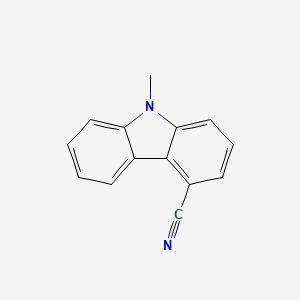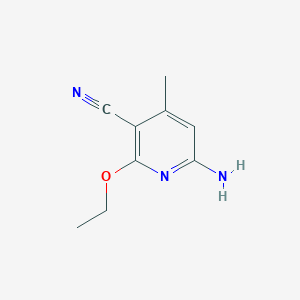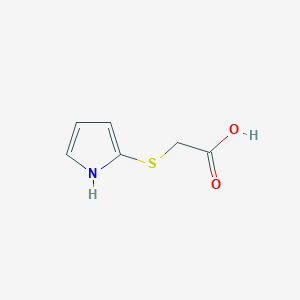![molecular formula C10H11NO2 B3360685 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- CAS No. 89479-83-4](/img/structure/B3360685.png)
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro-
描述
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- is a heterocyclic compound that has gained significant attention in recent years due to its potential in the field of medicinal chemistry. This compound is known to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.
作用机制
The mechanism of action of 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. The anti-inflammatory activity of the compound is thought to be mediated through the inhibition of NF-κB signaling pathway. The antifungal activity of the compound is believed to be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, it has been reported to inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and inflammation.
实验室实验的优点和局限性
The advantages of using 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- in lab experiments include its ability to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. The compound is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in water.
未来方向
There are several future directions for the research on 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro-. One of the directions is to investigate the structure-activity relationship of the compound to identify more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its efficacy and safety in vivo. Additionally, the compound can be further studied for its potential in the treatment of other diseases, including autoimmune diseases and neurodegenerative diseases. Finally, the compound can be explored for its potential as a lead compound for drug development.
Conclusion:
In conclusion, 2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- is a heterocyclic compound that exhibits various biological activities, including antitumor, anti-inflammatory, and antifungal properties. The compound can be synthesized through several methods, and its mechanism of action is not fully understood. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
科学研究应用
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- has been extensively studied for its potential in the field of medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to exhibit antifungal activity against Candida albicans.
属性
IUPAC Name |
2-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-3-8-4-7-13-9-2-1-5-11-10(8)9/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEALSJYFJSABIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1CC=O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531194 | |
| Record name | (3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro- | |
CAS RN |
89479-83-4 | |
| Record name | (3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-](/img/structure/B3360614.png)
![2-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3360618.png)





![Ethanone, 2-[(4,5-dihydro-4-phenyl-1H-imidazol-2-yl)thio]-1-phenyl-](/img/structure/B3360664.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide](/img/structure/B3360666.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide](/img/structure/B3360670.png)
![4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B3360678.png)

